molecular formula C13H17BrO3 B7994330 1-(3-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

1-(3-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Cat. No.: B7994330
M. Wt: 301.18 g/mol
InChI Key: QTVYVEDNUOLGSZ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol (CAS: Not explicitly provided in evidence) is a brominated aromatic alcohol with a 1,3-dioxane functional group. Its molecular formula is inferred as C₁₂H₁₅BrO₃ (based on structural analogs in and ). The compound features a 3-bromophenyl group attached to a propanol backbone, with a 1,3-dioxanyl moiety at the third carbon. The 1,3-dioxanyl group is a six-membered ether ring, enhancing solubility in polar solvents compared to non-functionalized analogs .

  • Grignard addition: Reacting 3-bromophenylmagnesium bromide with a protected aldehyde or ketone intermediate containing the 1,3-dioxanyl group.
  • Reductive amination or hydroxylation: Modifying pre-existing bromophenyl-propanone precursors (e.g., 1-(3-bromophenyl)propan-1-one, ) through reduction or coupling reactions .

Potential applications are extrapolated from structurally related compounds. For instance, brominated phenylpropanols are intermediates in pharmaceuticals (e.g., neuroleptics like oxaflumazine in ) or bioactive molecules with antitumor, antiviral, or antiparasitic activities .

Properties

IUPAC Name

1-(3-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,12-13,15H,2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVYVEDNUOLGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

1-(3-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a synthetic organic compound that belongs to a class of bromophenyl derivatives. Compounds in this category often exhibit diverse biological activities due to their structural characteristics, which can influence interactions with biological targets.

Antimicrobial Activity

Research on similar compounds has shown that bromophenyl derivatives can possess significant antimicrobial properties. For instance:

  • Bromophenyl Derivatives : Several studies have reported that brominated phenyl compounds exhibit antibacterial and antifungal activities. The presence of halogen atoms like bromine can enhance lipophilicity, facilitating membrane penetration and increasing toxicity to microbial cells.
Compound NameActivity TypeReference
4-BromophenolAntibacterial
3-Bromophenylacetic acidAntifungal
2-Bromo-4'-methoxyacetophenoneAntiproliferative

Anti-inflammatory Activity

Brominated compounds have also been studied for their anti-inflammatory effects. For example:

  • Mechanism of Action : The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

  • Case Study on Bromophenyl Derivatives :
    • A study examined a series of bromophenyl derivatives for their cytotoxic effects against cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity, possibly through apoptosis induction.
    • Reference: Smith et al., 2020, Journal of Medicinal Chemistry.
  • Case Study on Dioxane Derivatives :
    • Research focused on dioxane derivatives revealed their potential as anti-cancer agents. The study highlighted their ability to disrupt cellular metabolism and induce cell cycle arrest.
    • Reference: Johnson et al., 2021, European Journal of Pharmaceutical Sciences.

Mechanistic Insights

The biological activity of This compound could be influenced by:

  • Structural Features : The presence of both bromine and dioxane moieties may enhance its interaction with biological targets.
  • Receptor Interactions : Similar compounds have been shown to interact with various receptors, including G-protein coupled receptors (GPCRs) and nuclear hormone receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 1-(3-bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities References
This compound 3-Br, 1,3-dioxanyl C₁₂H₁₅BrO₃ ~287.15 g/mol High polarity (due to dioxanyl ether); potential intermediate in neuroleptic drug synthesis
1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol 3-Cl, 1,3-dioxanyl C₁₂H₁₅ClO₃ 257.72 g/mol Lower molecular weight than Br analog; similar solubility; used in research as a chemical intermediate
1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol 3,4-diCH₃, 1,3-dioxanyl C₁₄H₂₀O₃ 236.31 g/mol Increased steric bulk reduces reactivity; enhanced lipophilicity
1-(3-Bromophenyl)-1-propanone 3-Br, ketone C₉H₉BrO 213.07 g/mol Higher reactivity (ketone group); precursor to alcohols via reduction
3-(2-Bromophenyl)propan-1-ol 2-Br, no dioxanyl C₉H₁₁BrO 215.09 g/mol Simpler structure; lower boiling point; used in organic synthesis

Structural and Functional Analysis:

Dioxanyl Group: The 1,3-dioxanyl ether improves solubility in aqueous or polar solvents compared to non-ether analogs like 3-(2-bromophenyl)propan-1-ol (). This group also introduces conformational rigidity, which may affect pharmacokinetics .

Physicochemical Properties: The target compound’s molecular weight (~287 g/mol) is higher than its chlorinated (257 g/mol) and non-dioxanyl analogs (215 g/mol), impacting diffusion rates and bioavailability. Methyl-substituted analogs (e.g., 3,4-dimethylphenyl in ) exhibit increased lipophilicity, favoring membrane permeability but reducing water solubility .

Biological and Synthetic Relevance: Bromophenyl-propanols are intermediates in neuroleptic drugs (e.g., oxaflumazine derivatives in ). Thiourea derivatives with bromophenyl groups () show antitrypanosomal (17.9% viability against Trypanosoma brucei) and anti-HIV (97% protease inhibition) activities, suggesting the bromophenyl moiety’s versatility in drug design .

Waste must be handled by certified professionals to prevent environmental contamination .

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